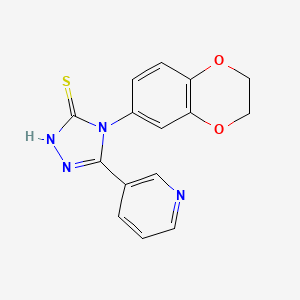![molecular formula C21H20N2O5 B4327213 3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327213.png)
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Übersicht
Beschreibung
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is a compound that has attracted much attention from researchers due to its potential application in various fields. This compound is a pyranopyrazolone derivative that possesses a unique chemical structure and exhibits a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood. However, it is believed to exert its biological activities through various mechanisms. For example, the compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. The compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect against oxidative stress-induced damage. In addition, it has been found to improve glucose metabolism and lipid profile in animal models of diabetes and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one in lab experiments include its potent biological activities, its unique chemical structure, and its relatively easy synthesis. However, there are also some limitations to using this compound. For example, its solubility in aqueous solutions is limited, which can make it difficult to administer in vivo. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical applications.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is its application as a chemical probe for studying biological pathways and cellular processes. The unique chemical structure of this compound makes it a valuable tool for investigating various aspects of cellular biology. Finally, there is also potential for using this compound in the development of new materials and technologies, such as sensors and drug delivery systems.
Wissenschaftliche Forschungsanwendungen
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been extensively studied for its various biological activities. It has been reported to possess anticancer, anti-inflammatory, antifungal, and antibacterial properties. The compound has also been shown to exhibit potent antioxidant activity and to protect against oxidative stress-induced damage. In addition, it has been found to have neuroprotective effects and to improve cognitive function.
Eigenschaften
IUPAC Name |
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-25-15-11-17(27-3)16(26-2)9-13(15)14-10-18(24)28-21-19(14)20(22-23-21)12-7-5-4-6-8-12/h4-9,11,14H,10H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTHKIUQXIESPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)OC3=NNC(=C23)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-4-(2,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4327136.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![3-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4327146.png)

![3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4327154.png)
![2-[5-(2-thienyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4327156.png)
![4-{[(4-ethoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4327159.png)
![2,5-bis(3-bromophenyl)-3-(4-chlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4327160.png)
![4-(3-methoxyphenyl)-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327186.png)
![4-(3-thienyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4327202.png)
![3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327215.png)
![3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327221.png)
![3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327224.png)
![3-(3-nitrophenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327229.png)